molecular formula C12H18ClNO B1419206 3-(Benzyloxy)piperidine hydrochloride CAS No. 1185304-22-6

3-(Benzyloxy)piperidine hydrochloride

Cat. No. B1419206
M. Wt: 227.73 g/mol
InChI Key: QFNCCBWLSWYFKN-UHFFFAOYSA-N
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Description

3-(Benzyloxy)piperidine hydrochloride is a chemical compound with the CAS Number: 1185052-50-9 . Its IUPAC name is 3-[(benzyloxy)methyl]piperidine hydrochloride . The molecular weight of this compound is 241.76 .


Molecular Structure Analysis

The molecular structure of 3-(Benzyloxy)piperidine hydrochloride can be represented by the InChI code: 1S/C13H19NO.ClH/c1-2-5-12(6-3-1)10-15-11-13-7-4-8-14-9-13;/h1-3,5-6,13-14H,4,7-11H2;1H .


Chemical Reactions Analysis

Piperidine derivatives, including 3-(Benzyloxy)piperidine hydrochloride, can undergo a variety of chemical reactions. For example, they can participate in hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Scientific Research Applications

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Piperidine and its derivatives have shown great therapeutic and clinical agents as anticancer potential alone or in combination with other phytochemicals or conventional anticancer drugs . Many in vitro and in vivo studies have shown that piperine and piperidine exhibit several anticancer properties when used against triple negative breast cancer cells .

In prostate cancer cells, piperidine treatment inhibits PC3 cell migration by upregulating E-cadherin and downregulating N-cadherin and Vimentin . Piperine treatment to prostate cancer cells shows other activities like activating the caspase-3-dependent apoptotic pathway, suppressing phosphorylated STAT-3, down-regulation of .

  • Pharmaceutical Industry

    • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
  • Anticancer Applications

    • Piperidine and its derivatives have shown great therapeutic and clinical agents as anticancer potential alone or in combination with other phytochemicals or conventional anticancer drugs .
    • Many in vitro and in vivo studies have shown that piperine and piperidine exhibit several anticancer properties when used against triple negative breast cancer cells .
    • In prostate cancer cells, piperidine treatment inhibits PC3 cell migration by upregulating E-cadherin and downregulating N-cadherin and Vimentin .
  • Pharmaceutical Industry

    • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
  • Anticancer Applications

    • Piperidine and its derivatives have shown great therapeutic and clinical agents as anticancer potential alone or in combination with other phytochemicals or conventional anticancer drugs .
    • Many in vitro and in vivo studies have shown that piperine and piperidine exhibit several anticancer properties when used against triple negative breast cancer cells .
    • In prostate cancer cells, piperidine treatment inhibits PC3 cell migration by upregulating E-cadherin and downregulating N-cadherin and Vimentin .

Safety And Hazards

While specific safety data for 3-(Benzyloxy)piperidine hydrochloride is not available, it’s important to handle all chemical compounds with care. For example, a safety data sheet for a related compound, Piperine, suggests that it is harmful if swallowed and recommends washing hands thoroughly after handling .

Future Directions

Piperidine derivatives, including 3-(Benzyloxy)piperidine hydrochloride, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

3-phenylmethoxypiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-2-5-11(6-3-1)10-14-12-7-4-8-13-9-12;/h1-3,5-6,12-13H,4,7-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNCCBWLSWYFKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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